![molecular formula C5H7ClN2S B175063 (2-Chloro-thiazol-5-ylmethyl)-methyl-amine CAS No. 120740-06-9](/img/structure/B175063.png)
(2-Chloro-thiazol-5-ylmethyl)-methyl-amine
Overview
Description
“(2-Chloro-thiazol-5-ylmethyl)-methyl-amine” is a chemical compound with the CAS Number: 120740-06-9 . It has a molecular weight of 162.64 .
Molecular Structure Analysis
The molecular structure of “(2-Chloro-thiazol-5-ylmethyl)-methyl-amine” is represented by the linear formula: C5H7ClN2S . More detailed structural information may be available in specialized chemical databases or literature .Physical And Chemical Properties Analysis
“(2-Chloro-thiazol-5-ylmethyl)-methyl-amine” is a solid compound that should be stored under refrigerated conditions . More specific physical and chemical properties may be available in its Material Safety Data Sheet (MSDS) or other specialized resources .Scientific Research Applications
Vibrational and Electronic Spectral Analysis
The compound was the subject of vibrational and electronic spectral analysis, revealing insights into its molecular structure and behavior. Studies involved detailed measurements and computational simulations to understand its spectral characteristics, with implications for its use in various scientific applications (Zhang, Ni, Ma, Li, & Zhang, 2014).
Controlled Release in Soil
Research has explored using nano-ranged amphiphilic polymers for developing controlled-release formulations of the compound in soil environments. This application is vital in agriculture, aiming for safer, effective, and economic crop protection (Sarkar, Kumar, Shakil, & Walia, 2012).
Synthesis of Derivatives for Biological Activity Studies
Derivatives of the compound have been synthesized and studied for their biological activity. These studies help in understanding the potential of these derivatives as antibacterial, antifungal, or other bioactive agents, expanding the scope of the compound's applications in medicinal chemistry (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Environmental Behavior and Impact
The sorption behavior of the compound in different soils was investigated, providing insights into its environmental fate and transport. This research is crucial for understanding the compound's environmental impact, especially in regions where it is widely used (Banerjee, Patil, Dasgupta, Oulkar, & Adsule, 2008).
Synthesis of Antimicrobial Agents
Synthesis research has focused on creating new compounds with potential antimicrobial properties. This includes the creation of 4-thiazolidinones and 2-azetidinones as potential antimicrobial agents, highlighting the compound's relevance in developing new medicinal treatments (Kapadia, Patel, Prajapati, Solankee, Solankee, & Solankee, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, a class of compounds to which this compound belongs, are known to interact with a variety of biological targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Thiazole derivatives can have a wide range of effects at the molecular and cellular levels, depending on their specific structures and targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c1-7-2-4-3-8-5(6)9-4/h3,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWPUJJZPVUXMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625699 | |
Record name | 1-(2-Chloro-1,3-thiazol-5-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-thiazol-5-ylmethyl)-methyl-amine | |
CAS RN |
120740-06-9 | |
Record name | 1-(2-Chloro-1,3-thiazol-5-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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